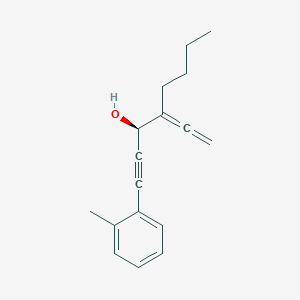
1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- is a complex organic compound with the molecular formula C17H20O and a molecular weight of 240.34 g/mol . This compound is characterized by the presence of an alkyne group, a hydroxyl group, and a substituted phenyl group, making it a versatile molecule in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- typically involves multi-step organic reactions. One common method includes the alkylation of a terminal alkyne with a suitable electrophile, followed by the addition of a hydroxyl group at the third carbon position. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, and the reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The substituted phenyl group can interact with aromatic residues in proteins, affecting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3S)-: Similar structure but with a different substitution pattern on the phenyl group.
4-ethenylidene-1-phenyloct-1-yn-3-ol: Similar structure but with a different stereochemistry.
Uniqueness
1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- is unique due to its specific substitution pattern and stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of specific target molecules and in studying structure-activity relationships .
Propriétés
Numéro CAS |
651020-90-5 |
|---|---|
Formule moléculaire |
C17H20O |
Poids moléculaire |
240.34 g/mol |
InChI |
InChI=1S/C17H20O/c1-4-6-10-15(5-2)17(18)13-12-16-11-8-7-9-14(16)3/h7-9,11,17-18H,2,4,6,10H2,1,3H3/t17-/m1/s1 |
Clé InChI |
PAVASEJDJPRUOV-QGZVFWFLSA-N |
SMILES isomérique |
CCCCC(=C=C)[C@@H](C#CC1=CC=CC=C1C)O |
SMILES canonique |
CCCCC(=C=C)C(C#CC1=CC=CC=C1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile](/img/structure/B14215549.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl-](/img/structure/B14215558.png)

![5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole](/img/structure/B14215572.png)
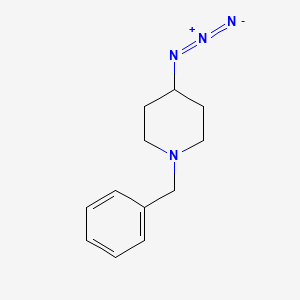

![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)
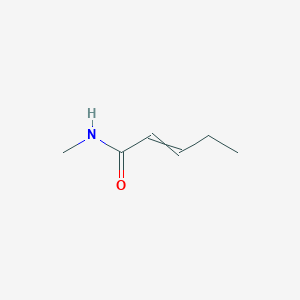
![3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene](/img/structure/B14215614.png)
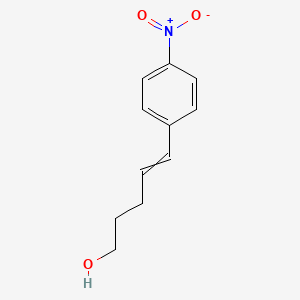
![2,3,6,7-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B14215635.png)
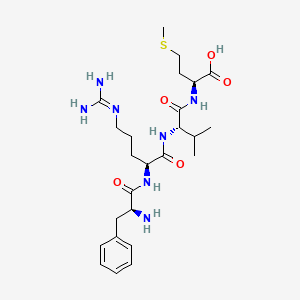
![Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-](/img/structure/B14215643.png)
![Benzene, 1,1'-[1-(3-hexynyloxy)-2-propynylidene]bis-](/img/structure/B14215647.png)
